molecular formula C16H15N B13997221 4,7-Dimethyl-2-phenyl-1h-indole CAS No. 2538-59-2

4,7-Dimethyl-2-phenyl-1h-indole

Cat. No.: B13997221
CAS No.: 2538-59-2
M. Wt: 221.30 g/mol
InChI Key: JJWWQVJBQRMECC-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-phenyl-1H-indole ( 2538-59-2) is a high-purity chemical reagent offering researchers a versatile and structurally defined scaffold for drug discovery and medicinal chemistry applications. The indole nucleus is a privileged structure in pharmaceutical development, known for its presence in compounds with a broad spectrum of biological activities . This specific derivative, with methyl substituents at the 4 and 7 positions and a phenyl ring at the 2-position, provides a optimized core for constructing novel bioactive molecules. Research into analogous 2-phenylindole derivatives has demonstrated significant potential in oncology, particularly as potent inhibitors of tubulin polymerization, which disrupts microtubule function and leads to cell cycle arrest and apoptosis in cancer cells . Beyond anticancer applications, indole-based compounds are widely investigated for their antimicrobial, antiviral, anti-inflammatory, and antitubercular properties . The structural features of this compound make it a valuable intermediate for synthesizing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2538-59-2

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

4,7-dimethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-11-8-9-12(2)16-14(11)10-15(17-16)13-6-4-3-5-7-13/h3-10,17H,1-2H3

InChI Key

JJWWQVJBQRMECC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Oxidative Dearomatization Approach

One advanced method involves a copper-catalyzed oxidative dehydrogenative dearomatization reaction starting from 2-(2-bromophenyl)-substituted precursors. The optimized conditions use a copper catalyst (Cu2·xH2O) and potassium persulfate (K2S2O8) as the oxidant. This method was applied successfully to substrates bearing electron-donating groups such as methyl and methoxy, yielding the desired indole derivatives in moderate to good yields (50–76%). The key product, this compound, was isolated and structurally confirmed by single-crystal X-ray diffraction, indicating the reliability of this synthetic route.

Parameter Details
Catalyst Cu2·xH2O
Oxidant K2S2O8
Substrate 2-(2-bromophenyl)-6,7-dimethyl-2-phenyl-1H-indole derivatives
Yield Range 50–76%
Key Characterization Single-crystal X-ray diffraction

One-Pot Synthesis via Indole-Tethered Ynedione and Aniline

Another method involves a one-pot synthesis starting from indole-tethered ynedione and aniline. The reaction proceeds in ethanol at room temperature for 2 hours, followed by evaporation and redissolution in 1,4-dioxane. Subsequent addition of iodine and cesium carbonate (Cs2CO3) under reflux for 6 hours yields the target compound after purification by silica gel chromatography. This approach provides a practical and relatively high-yielding route to indole derivatives with phenyl substitution at position 2 and methyl groups at 4 and 7 positions.

Step Conditions
Initial reaction Aniline + indole-tethered ynedione in ethanol, RT, 2 h
Oxidative step Iodine + Cs2CO3 in 1,4-dioxane, reflux, 6 h
Purification Silica gel chromatography (ethyl acetate/petroleum ether)
Yield Approx. 78% (for similar indole derivatives)

Scandium Triflate-Catalyzed Multi-Component Reaction

A multi-component reaction catalyzed by scandium triflate (Sc(OTf)3) in glycerol solvent at 80 °C has been reported for the synthesis of various substituted indoles. This method uses 2-phenyl-1H-indole as a starting material and achieves moderate yields (up to 64%) for related indole derivatives. The reaction benefits from the green solvent glycerol and mild conditions, making it attractive for sustainable synthesis.

| Catalyst | Sc(OTf)3 (10–15 mol%) |
| Solvent | Glycerol |
| Temperature | 80 °C |
| Reaction Time | 6–8 hours |
| Yield Range | 43–64% |

Nenitzescu Reaction and Mannich Reaction Sequence

A classical route involves the Nenitzescu reaction of ethyl 3-oxobutanoate derivatives with anilines, catalyzed by ZnBr2, followed by Mannich reactions. This sequence enables the construction of N-phenylindole derivatives with methyl substitutions. Subsequent functional group transformations such as demethylation and Suzuki coupling can further modify the indole scaffold. This method is versatile and has been applied to synthesize various 2-phenylindole derivatives including 4,7-dimethyl-substituted analogs.

Step Description
Nenitzescu reaction Ethyl 3-oxobutanoate + aniline, ZnBr2 catalyst
Mannich reaction Formaldehyde + piperidine
Further modifications Demethylation, Suzuki coupling
Product types N-phenylindole derivatives

Fisher Indole Synthesis from Phenylhydrazine Hydrochlorides

The Fisher indole synthesis remains a foundational method for preparing 2-phenylindoles. Starting from phenylhydrazine hydrochlorides and appropriate ketones, substituted indoles including this compound can be synthesized. This method is well-documented and scalable, with the possibility to introduce methyl groups at desired positions through selection of the ketone substrate.

| Starting Materials | Phenylhydrazine hydrochlorides + substituted ketones |
| Reaction Type | Fisher indole synthesis |
| Typical Conditions | Acidic medium, heat |
| Product | 2-Phenyl-1H-indole derivatives with methyl substitutions |

Multi-Component Reaction of Phenacyl Bromide, Dimedone, and Anilines

A two-step synthesis involving a three-component reaction of phenacyl bromide, dimedone (5,5-dimethylcyclohexane-1,3-dione), and aniline derivatives in water-ethanol under reflux conditions has been reported. This approach yields 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones, which are closely related to this compound scaffolds. The reaction uses potassium carbonate as a base and proceeds efficiently in green solvent mixtures.

| Reagents | Phenacyl bromide, dimedone, anilines |
| Solvent | Water-ethanol (1:1) |
| Base | Potassium carbonate (K2CO3) |
| Conditions | Reflux |
| Product | 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones |
| Notes | Two-step process with alkylation and cyclization |

Comparative Summary of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range Advantages Limitations
Copper-catalyzed oxidative dearomatization Cu2·xH2O, K2S2O8 Schlenk tube, optimized temp 50–76% Selective dearomatization, good yields Requires careful handling of oxidants
One-pot synthesis with iodine and Cs2CO3 Iodine, Cs2CO3, indole-tethered ynedione, aniline Ethanol & 1,4-dioxane, reflux ~78% One-pot, straightforward purification Multi-step in one pot, requires iodine
Scandium triflate-catalyzed multi-component Sc(OTf)3, glycerol 80 °C, 6–8 h 43–64% Green solvent, mild conditions Moderate yields
Nenitzescu + Mannich reaction ZnBr2, formaldehyde, piperidine Reflux, multiple steps Variable Versatile, allows further modifications Multi-step, longer synthesis time
Fisher indole synthesis Phenylhydrazine hydrochlorides, ketones Acidic, heat Variable Classical, scalable Limited substitution control
Multi-component reaction with phenacyl bromide Phenacyl bromide, dimedone, anilines, K2CO3 Water-ethanol, reflux Efficient Green solvents, simple setup Produces related dihydro-indolones

Chemical Reactions Analysis

4,7-Dimethyl-2-phenyl-1h-indole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Potential Applications

While the provided search results do not offer specific applications of 4,7-dimethyl-2-phenyl-1H-indole, they do highlight the broad potential of indole derivatives in general.

Anticancer research: Indole derivatives have demonstrated potential as tubulin polymerization inhibitors, exhibiting significant activity against hepatocellular carcinoma cells . Certain compounds induce cell cycle arrest and apoptotic cell death, suggesting their possible use in anticancer therapies .

GSK-3β, EGFR, and Bcr-Abl protein binding: Some methoxy-substituted indole curcumin derivatives can bind to GSK-3β, EGFR, and Bcr-Abl proteins, showing interactions at key active sites. These compounds also exhibit antioxidant activity, suggesting they may have dual-action anticancer capabilities .

Antimicrobial activity: Indole derivatives have been investigated for their cytotoxicity and antibacterial activity, including tests against Mycobacterium tuberculosis . Studies have also explored the ability of substituted indoles to bind to long RSH proteins, which function as alarmone synthetases .

Treatment of sexual dysfunction: Yohimbine, an indole ring-containing compound, has been researched for the treatment of sexual dysfunction . It has also been explored as a remedy for type-2 diabetes .

HIV treatment: Delavirdine, an indole-based drug, acts as an inhibitor of cytochrome P450 isozyme CYP3A4 and has been developed for the treatment of HIV type 1 .

Copper-catalyzed oxidative dehydrogenative dearomatization

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-phenyl-1h-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes like cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

a) 3-([1,10-Biphenyl]-2-yl)-6,7-dimethyl-2-phenyl-1H-indole (Compound 3)
  • Structure : Differs by a biphenyl group at position 3.
  • Synthesis : Prepared via Cu(TFA)₂·xH₂O-catalyzed oxidative dearomatization, yielding spirocyclic indolenine (61% yield under optimized conditions) .
  • Key Data : HRMS (M + Na⁺): 402.1287 (calcd), 402.1279 (found) .
  • Comparison : The biphenyl group enhances steric bulk and π-conjugation, favoring spirocyclization reactions. The target compound lacks this substituent, limiting its utility in similar dearomatization pathways.
b) 3-(20-Methoxy-[1,10-biphenyl]-2-yl)-6,7-dimethyl-2-phenyl-1H-indole (Compound 3l)
  • Structure : Methoxy group on the biphenyl substituent.
  • Synthesis : 50% yield via Cu catalysis; m.p. 138–140°C .
  • The target compound’s methyl groups are weaker electron donors, suggesting distinct reactivity in oxidation or coupling reactions.
c) 4,7-Difluoro-2-methyl-1H-indole
  • Structure : Fluorine atoms at positions 4 and 7; methyl at position 2.
  • Key Data : Molecular formula C₉H₇F₂N; InChIKey: BFSPAGAKPSGDPB-UHFFFAOYSA-N .
  • Comparison : Fluorine’s electronegativity renders this compound electron-deficient compared to the methyl-substituted target. This difference may alter binding affinities in biological systems or catalytic applications.

Halogenated Analogs

a) 4,7-Dichloro-2-(4-chlorophenyl)-1H-indole
  • Structure : Chlorine atoms at positions 4, 7, and 4’ of the phenyl ring.
  • Key Data : Molecular weight 296.58 g/mol; CAS 881040-20-6 .
  • Comparison : Chlorine’s bulk and electronegativity reduce solubility in polar solvents compared to the target compound. This analog’s higher molecular weight and halogen content make it suitable for heavy-atom derivatization in crystallography.
b) Methyl 4,7-difluoro-1H-indole-2-carboxylate
  • Structure : Fluorine at 4,7 and a carboxylate ester at position 2.
  • Key Data : Molecular weight 211.16 g/mol; CAS 1156857-12-3 .
  • Comparison: The carboxylate group introduces polarity and hydrogen-bonding capacity, unlike the target’s nonpolar phenyl group. This enhances solubility in aqueous media, relevant for pharmaceutical applications.

Heterocycle-Modified Analogs

2H-Isoindole, 4,7-dimethyl-1,3-diphenyl
  • Structure : Isoindole core with methyl and phenyl substituents.
  • Key Data : InChIKey: MJBDTJMEQIKGAO-UHFFFAOYSA-N .
  • Comparison : The isoindole structure disrupts aromaticity, increasing reactivity toward electrophilic substitution. The target compound’s indole core retains aromatic stability, favoring reactions like dearomatization .

Functional Group Additions

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 10a)
  • Structure : Triazole-ethyl chain at position 3.
  • Synthesis : Click chemistry with CuI catalyst; 30% yield .
  • Comparison : The triazole group enables bioorthogonal chemistry, a feature absent in the target compound. This highlights divergent applications—biological vs. synthetic catalytic uses.

Biological Activity

4,7-Dimethyl-2-phenyl-1H-indole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H15NC_{16}H_{15}N. The compound features an indole core substituted with two methyl groups at the 4 and 7 positions and a phenyl group at the 2 position. The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions that yield high purity and yield rates .

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication .

Enzyme Inhibition
The compound also acts as a potent inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory process, and their inhibition is linked to analgesic and anti-inflammatory effects. This property positions this compound as a potential candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Antibacterial Activity
    A study conducted on various indole derivatives, including this compound, demonstrated significant antibacterial activity against M. tuberculosis. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests its potential use in treating drug-resistant strains .
  • Anti-inflammatory Effects
    Another investigation focused on the anti-inflammatory properties of the compound revealed that it effectively reduced inflammation markers in animal models. The results indicated a reduction in prostaglandin levels, which are mediators of inflammation, suggesting that the compound may serve as a lead for developing new anti-inflammatory agents .

Research Findings Table

StudyBiological ActivityMethodologyKey Findings
COX InhibitionEnzyme assaysDemonstrated balanced inhibition of COX-1 and COX-2
AntibacterialMIC testingEffective against M. tuberculosis with low MIC
Anti-inflammatoryAnimal modelsReduced inflammation markers significantly

Q & A

Q. How can comparative case studies enhance understanding of this compound’s reactivity?

  • Methodological Answer : Adopt interpretative comparison frameworks (e.g., Custers et al., 2015) to analyze reactivity across analogs (e.g., 2-phenyl-1H-indole vs. 5-amino-1H-indole). This involves parallel synthesis, spectroscopic benchmarking, and meta-analysis of literature data .

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